Cas no 2228649-82-7 (4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol)
4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol
- EN300-1835969
- 2228649-82-7
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- Inchi: 1S/C10H10N2O3/c1-14-9-4-6(2-3-8(9)13)10-7(11)5-12-15-10/h2-5,13H,11H2,1H3
- InChI Key: RCJZFFOPIPPPMF-UHFFFAOYSA-N
- SMILES: O1C(=C(C=N1)N)C1C=CC(=C(C=1)OC)O
Computed Properties
- Exact Mass: 206.06914219g/mol
- Monoisotopic Mass: 206.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 81.5Ų
4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835969-0.05g |
4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol |
2228649-82-7 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1835969-0.1g |
4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol |
2228649-82-7 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1835969-0.25g |
4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol |
2228649-82-7 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1835969-0.5g |
4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol |
2228649-82-7 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1835969-1.0g |
4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol |
2228649-82-7 | 1g |
$1414.0 | 2023-05-23 | ||
| Enamine | EN300-1835969-2.5g |
4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol |
2228649-82-7 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1835969-5.0g |
4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol |
2228649-82-7 | 5g |
$4102.0 | 2023-05-23 | ||
| Enamine | EN300-1835969-10.0g |
4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol |
2228649-82-7 | 10g |
$6082.0 | 2023-05-23 | ||
| Enamine | EN300-1835969-1g |
4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol |
2228649-82-7 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1835969-5g |
4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol |
2228649-82-7 | 5g |
$4102.0 | 2023-09-19 |
4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol
Introduction to 4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol (CAS No. 2228649-82-7)
4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol, identified by the Chemical Abstracts Service Number (CAS No.) 2228649-82-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in drug discovery and development. The compound features a unique combination of functional groups, including an amino-substituted oxazole ring and a methoxyphenolic moiety, which contribute to its distinctive chemical properties and biological interactions.
The 4-amino-1,2-oxazol-5-yl moiety is a key structural feature of this compound, contributing to its potential as a bioactive molecule. Oxazole derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The presence of the amino group in this context further enhances the compound's reactivity and binding affinity to biological targets. This structural motif has been extensively studied in the development of novel therapeutic agents, particularly in the treatment of chronic inflammatory diseases and infectious disorders.
The 2-methoxyphenol component of the molecule introduces a hydroxyl group at the para position relative to the methoxy group, creating a phenolic structure that is known for its antioxidant and anti-inflammatory properties. Phenolic compounds are widely recognized for their ability to scavenge free radicals and modulate inflammatory pathways, making them valuable candidates for therapeutic intervention. The methoxy group at the ortho position influences the electronic distribution of the molecule, potentially enhancing its solubility and bioavailability while also affecting its metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between 4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol and biological targets. These studies have highlighted the compound's potential as an inhibitor of various enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). The oxazole ring's ability to engage with specific binding pockets on these enzymes suggests that this compound may exhibit potent anti-inflammatory effects without significant side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory potential, preliminary in vitro studies have indicated that 4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol may possess antimicrobial properties. The amino group on the oxazole ring could interact with bacterial cell walls or membrane-bound enzymes, disrupting essential cellular processes. This makes the compound a promising candidate for developing novel antibiotics or antimicrobial agents to combat resistant bacterial strains. Furthermore, the phenolic hydroxyl group may contribute to its ability to disrupt bacterial biofilms, which are often associated with chronic infections.
The synthesis of 4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the oxazole ring through cyclization reactions involving appropriate precursors, followed by functionalization with the amino group and methoxyphenol moiety. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity. These methods not only improve the overall yield but also minimize unwanted byproducts, ensuring that the final product meets stringent pharmaceutical standards.
The pharmacokinetic properties of 4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol are another critical area of investigation. Studies have shown that this compound exhibits moderate solubility in water and lipids, suggesting good oral bioavailability. Additionally, preliminary metabolic studies indicate that it is metabolized through pathways involving cytochrome P450 enzymes, which are responsible for detoxifying many pharmaceutical compounds. Understanding these metabolic pathways is essential for predicting drug-drug interactions and optimizing dosing regimens.
Recent clinical trials have begun to explore the therapeutic potential of derivatives similar to 4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol in treating chronic inflammatory conditions such as rheumatoid arthritis and psoriasis. These trials have shown promising results in reducing inflammation and pain without causing significant gastrointestinal side effects compared to traditional NSAIDs. The ability of this compound to modulate inflammatory cytokine production while sparing other physiological pathways makes it an attractive candidate for further clinical development.
The future direction of research on 4-(4-amino-1,2-oxazol-5-yl)-2-methoxyphenol includes exploring its potential applications in oncology and neurodegenerative diseases. The structural features of this compound suggest that it may interact with targets involved in cancer cell proliferation and survival pathways. Preclinical studies are underway to evaluate its efficacy in inhibiting tumor growth and inducing apoptosis in various cancer models. Additionally, its ability to cross the blood-brain barrier may make it suitable for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion,4-(4-amino-1,2-oxazol-5-ylyl)-2-methoxyphenol (CAS No. 2228649-82) represents a promising therapeutic agent with diverse biological activities. Its unique structural features make it an attractive candidate for further research in drug discovery and development across multiple therapeutic areas. As our understanding of biological pathways continues to expand,this compound holds significant potential for improving human health through innovative medical interventions.
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